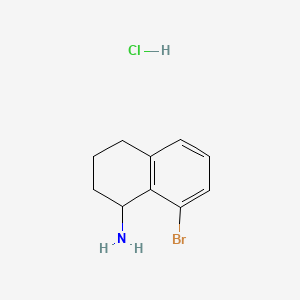
Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4BrF3N2O This compound is characterized by the presence of an amino group, a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, contributing to its overall effect .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-bromo-3-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethoxy group.
Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy): Another name for the same compound.
Uniqueness
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H4BrF3N2O |
|---|---|
Molecular Weight |
281.03 g/mol |
IUPAC Name |
6-amino-2-bromo-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4BrF3N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2 |
InChI Key |
BFLLJXLAUSGXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)Br)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B13650644.png)




![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)







